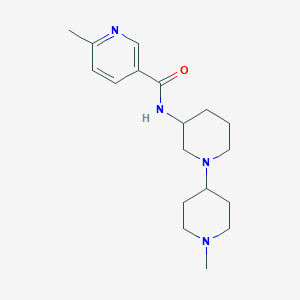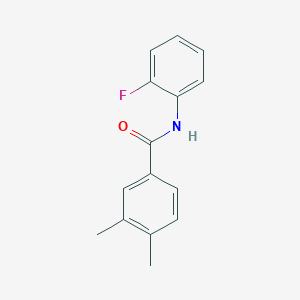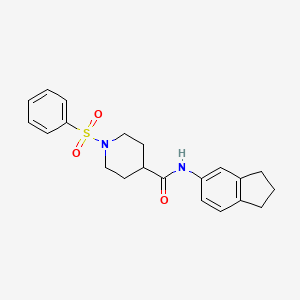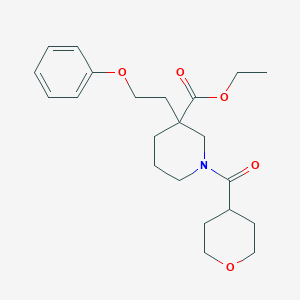![molecular formula C22H26ClNO4 B6049631 (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6049631.png)
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone, also known as CTM, is a synthetic compound that has been extensively studied for its potential therapeutic effects. CTM belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological activities, including antinociceptive, anti-inflammatory, and anticancer properties.
Mechanism of Action
The exact mechanism of action of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to interact with the mu-opioid receptor, which is involved in pain modulation, as well as the cannabinoid receptor, which is involved in inflammation. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression.
Biochemical and Physiological Effects
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to exhibit a range of biochemical and physiological effects. In animal models of pain and inflammation, (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to reduce pain sensitivity and inflammation. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to inhibit the growth and proliferation of various cancer cell lines, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is that it has been extensively studied and characterized, with its synthesis method and chemical properties well-established. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is also relatively easy to administer to animals, either orally or intraperitoneally. However, one limitation of using (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is the development of more potent and selective (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone analogs with improved therapeutic properties. Another area of interest is the investigation of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone's potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone and its effects on various neurotransmitters and receptors in the central nervous system.
Synthesis Methods
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone can be synthesized using a multistep process involving the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the addition of 3-chloroacetophenone. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic effects. In particular, it has been found to exhibit promising antinociceptive and anti-inflammatory properties. Several studies have investigated the efficacy of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in various animal models of pain and inflammation, including neuropathic pain, inflammatory pain, and osteoarthritis. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to exhibit anticancer properties, with studies showing that it can inhibit the growth and proliferation of various cancer cell lines.
properties
IUPAC Name |
(3-chlorophenyl)-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-26-19-10-9-17(21(27-2)22(19)28-3)14-24-11-5-7-16(13-24)20(25)15-6-4-8-18(23)12-15/h4,6,8-10,12,16H,5,7,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXRLRMDXYQTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![5-(3,4-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,2,4-triazin-3-amine](/img/structure/B6049554.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)
![N-(3,5-dimethylphenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6049579.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6049593.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B6049614.png)
![methyl N-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6049617.png)

